molecular formula C15H22O8S B157415 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose CAS No. 10227-17-5

3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose

Cat. No.: B157415
CAS No.: 10227-17-5
M. Wt: 362.4 g/mol
InChI Key: GCYIJZBDQYYVLT-ZLMOABSSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose typically involves the acetylation of 5-deoxy-D-glucose derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as ferric chloride .

Industrial Production Methods

Industrial production of this compound can be scaled up using good manufacturing practices (GMP) in a controlled environment. The production process involves the use of high-purity reagents and strict quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in cleanroom facilities with various levels of cleanliness, ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose include:

Uniqueness

What sets this compound apart from similar compounds is its specific configuration and the presence of both acetyl and isopropylidene groups. These structural features contribute to its unique chemical and biological properties, making it particularly valuable in research and development.

Properties

IUPAC Name

[2-[(3aR,5S,6R,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-acetylsulfanylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3/t10?,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYIJZBDQYYVLT-ZLMOABSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)C)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452809
Record name 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10227-17-5
Record name 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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